molecular formula C16H15N3O3S B5550140 2-tert-butyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-tert-butyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B5550140
M. Wt: 329.4 g/mol
InChI Key: FLNPCRWLLYJQPN-UHFFFAOYSA-N
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Description

2-tert-butyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an isoindole core, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an ortho-substituted benzylamine and a suitable electrophile.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.

    Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and a strong base.

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving amide bond formation and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and isoindole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-tert-butyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and drugs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound can intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-carboxamide: This compound differs by the position of the carboxamide group.

    2-tert-butyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-6-carboxamide: This compound has the carboxamide group at a different position on the isoindole core.

Uniqueness

2-tert-butyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific combination of functional groups and the spatial arrangement of these groups

Properties

IUPAC Name

2-tert-butyl-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-16(2,3)19-13(21)10-5-4-9(8-11(10)14(19)22)12(20)18-15-17-6-7-23-15/h4-8H,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNPCRWLLYJQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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